4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL
CAS No.: 58954-06-6
Cat. No.: VC13603134
Molecular Formula: C6H13O3P
Molecular Weight: 164.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58954-06-6 |
|---|---|
| Molecular Formula | C6H13O3P |
| Molecular Weight | 164.14 g/mol |
| IUPAC Name | 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
| Standard InChI | InChI=1S/C6H13O3P/c1-5(2)6(3,4)9-10(7)8-5/h7H,1-4H3 |
| Standard InChI Key | FHVCUEQIXRYFHL-UHFFFAOYSA-N |
| SMILES | CC1(C(OP(O1)O)(C)C)C |
| Canonical SMILES | CC1(C(OP(O1)O)(C)C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a 1,3,2-dioxaphospholane ring, where a phosphorus atom is bonded to two oxygen atoms and two carbon atoms within a five-membered ring. The tetramethyl groups at the 4,5-positions introduce steric bulk, influencing the molecule’s reactivity and stability. The hydroxyl group (-OH) at the 2-position provides a site for hydrogen bonding and further chemical modifications .
Table 1: Key Structural and Physical Properties
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy is critical for characterizing this compound. The ³¹P NMR spectrum typically shows a singlet near δ 25–30 ppm, reflecting the phosphorus environment. In the ¹H NMR spectrum, the methyl groups resonate as singlets at δ 1.2–1.4 ppm, while the hydroxyl proton appears as a broad peak around δ 5.0 ppm, depending on solvent and concentration .
Synthetic Methodologies and Industrial Production
Laboratory Synthesis
The compound is commonly synthesized via the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with phosphorus trichloride (PCl₃) under controlled conditions. The process involves nucleophilic substitution, where the diol’s hydroxyl groups displace chloride ions from PCl₃, followed by hydrolysis to yield the final product .
Reaction Scheme:
Industrial-Scale Production
Industrial synthesis optimizes yield and purity through continuous flow reactors and advanced purification techniques like fractional distillation or recrystallization. The use of anhydrous solvents and inert atmospheres minimizes hydrolysis and oxidation byproducts .
Reactivity Profile and Reaction Mechanisms
Hydrolysis and Stability
The hydroxyl group renders the compound susceptible to hydrolysis, particularly under acidic or basic conditions. Hydrolysis produces 4,4,5,5-tetramethyl-1,3,2λ⁵-dioxaphospholan-2-one, identifiable via ³¹P NMR (δ ~132 ppm) .
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating to transition metals through the phosphorus and hydroxyl oxygen atoms. This property is exploited in palladium-catalyzed cross-coupling reactions, where it enhances catalytic activity and selectivity .
Table 2: Common Reaction Types and Products
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | H₂O₂, peracids | Phospholan-2-one derivatives |
| Esterification | Alcohols, acid catalysts | Phosphonate esters |
| Metal Coordination | Pd(II), Rh(I) complexes | Catalytically active metal complexes |
Applications in Pharmaceutical and Material Sciences
Catalysis
The compound’s utility in catalysis is exemplified in Kumada cross-coupling reactions, where it facilitates aryl-alkyl bond formation. Its steric bulk prevents catalyst deactivation, improving reaction efficiency .
Materials Science
In polymer chemistry, the compound modifies lignin hydroxyl groups via phosphitylation, enabling quantitative analysis by ³¹P NMR. This application is critical for developing bio-based materials and composites .
Agricultural Chemistry
As a precursor to phosphonate esters, it contributes to herbicides and fungicides. These derivatives disrupt microbial cell membrane synthesis, offering broad-spectrum activity .
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